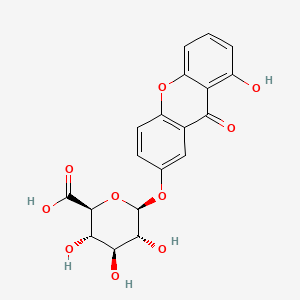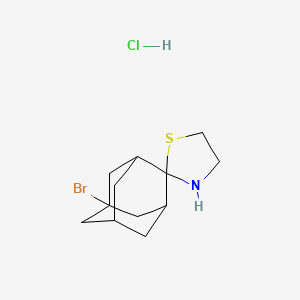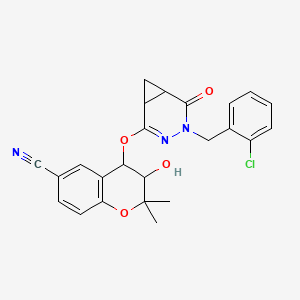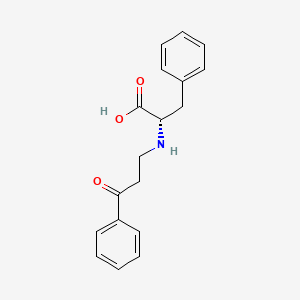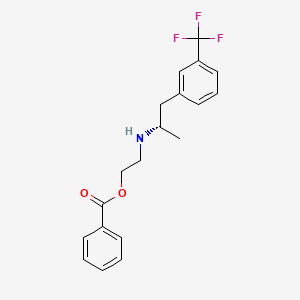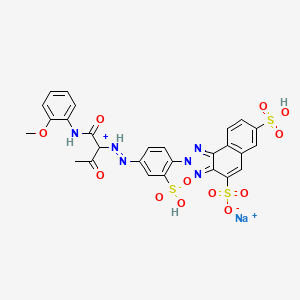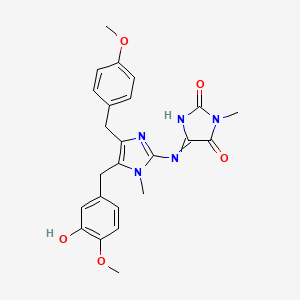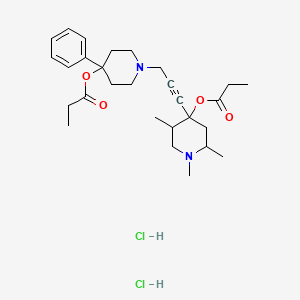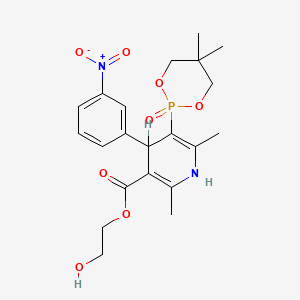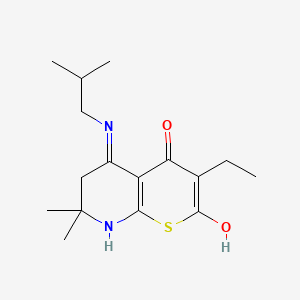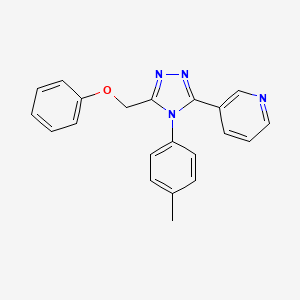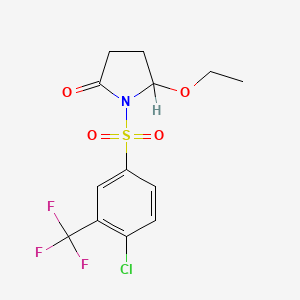
1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone is a compound characterized by the presence of a sulfonyl group attached to a pyrrolidinone ring, with additional chloro and trifluoromethyl substituents on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone typically involves the following steps:
Formation of the Phenyl Sulfonyl Intermediate: The starting material, 4-chloro-3-(trifluoromethyl)phenyl sulfonyl chloride, is prepared by reacting 4-chloro-3-(trifluoromethyl)aniline with chlorosulfonic acid.
Coupling with Pyrrolidinone: The phenyl sulfonyl chloride is then reacted with 5-ethoxy-2-pyrrolidinone in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone can undergo various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonyl group can be involved in redox reactions, potentially leading to the formation of sulfoxides or sulfones.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Sulfoxides or sulfones.
Hydrolysis Products: Corresponding sulfonic acids or amines.
Applications De Recherche Scientifique
1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chloro and trifluoromethyl groups may enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-Chloro-3-(trifluoromethyl)phenyl sulfonamide
- 4-Chloro-3-(trifluoromethyl)phenyl carbamate
Uniqueness: 1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone is unique due to the combination of its sulfonyl group with the pyrrolidinone ring, which imparts distinct chemical reactivity and potential biological activity. The presence of both chloro and trifluoromethyl groups further enhances its chemical stability and interaction with biological targets.
Propriétés
Numéro CAS |
111711-54-7 |
|---|---|
Formule moléculaire |
C13H13ClF3NO4S |
Poids moléculaire |
371.76 g/mol |
Nom IUPAC |
1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl-5-ethoxypyrrolidin-2-one |
InChI |
InChI=1S/C13H13ClF3NO4S/c1-2-22-12-6-5-11(19)18(12)23(20,21)8-3-4-10(14)9(7-8)13(15,16)17/h3-4,7,12H,2,5-6H2,1H3 |
Clé InChI |
SODWMIQNZDGMDF-UHFFFAOYSA-N |
SMILES canonique |
CCOC1CCC(=O)N1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




